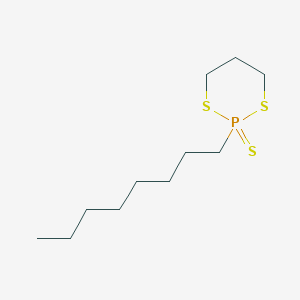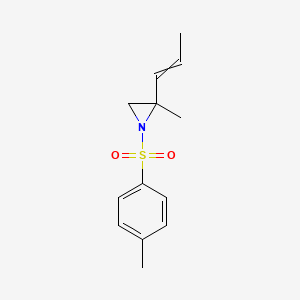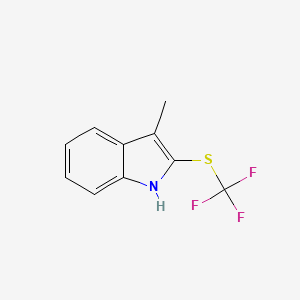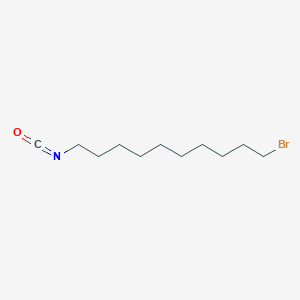
L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine is a hexapeptide composed of six amino acids: serine, isoleucine, lysine, alanine, alanine, and valine. This compound is known for its potential applications in various fields, including biochemistry, medicine, and industrial processes. Hexapeptides like this one are often studied for their unique properties and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (isoleucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (lysine, alanine, alanine, valine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of hexapeptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. Additionally, high-performance liquid chromatography (HPLC) is used for purification to ensure the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and lysine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid side chains can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used.
Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution Reagents: Various alkylating agents can be used for side-chain modifications.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine sulfoxide, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: Potential therapeutic applications include wound healing and antimicrobial activity.
Industry: It is used in the development of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine: A similar hexapeptide with a different sequence.
L-Alanyl-L-glutamine: A dipeptide with different amino acid composition.
Semaglutide: A polypeptide used for diabetes treatment.
Uniqueness
L-Seryl-L-isoleucyl-L-lysyl-L-alanyl-L-alanyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of hydrophilic (serine, lysine) and hydrophobic (isoleucine, alanine, valine) residues allows for versatile interactions with various molecular targets.
Propiedades
Número CAS |
655230-46-9 |
|---|---|
Fórmula molecular |
C26H49N7O8 |
Peso molecular |
587.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H49N7O8/c1-7-14(4)20(33-23(37)17(28)12-34)25(39)31-18(10-8-9-11-27)24(38)30-15(5)21(35)29-16(6)22(36)32-19(13(2)3)26(40)41/h13-20,34H,7-12,27-28H2,1-6H3,(H,29,35)(H,30,38)(H,31,39)(H,32,36)(H,33,37)(H,40,41)/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
Clave InChI |
JZHVTQFXYTVPOR-RBZZARIASA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12533580.png)
![4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid](/img/structure/B12533581.png)

![2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline](/img/structure/B12533597.png)


![[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol](/img/structure/B12533612.png)
![Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)-](/img/structure/B12533628.png)
![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
